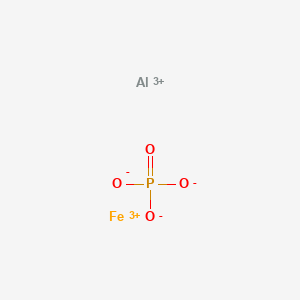
Feruloylputrescine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Feruloylputrescine Hydrochloride is a compound derived from feruloylputrescine, which is a conjugate of ferulic acid and putrescine. This compound is known for its presence in various plants, including citrus fruits, and has been studied for its potential biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Feruloylputrescine can be synthesized through the reaction of ferulic acid with putrescine. The reaction typically involves the formation of an amide bond between the carboxyl group of ferulic acid and the amino group of putrescine. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Feruloylputrescine Hydrochloride involves the extraction of feruloylputrescine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process typically involves solvent extraction and purification steps, such as ion exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Feruloylputrescine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation over platinum dioxide (PtO2) yields dihydro derivatives.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation is typically carried out using platinum dioxide (PtO2) as a catalyst.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of feruloylputrescine.
Reduction: Dihydro derivatives of feruloylputrescine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in plant physiology, particularly in the development of root systems and nutrient uptake.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of plant-based products and as an additive in food and beverages
Mechanism of Action
The mechanism of action of Feruloylputrescine Hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monooxygenase (cntA) and reductase (cntB) enzymes, which are involved in the production of trimethylamine. This inhibition can affect various physiological processes in plants and potentially in other organisms .
Comparison with Similar Compounds
Similar Compounds
Diferuloylputrescine: A conjugate of two ferulic acid molecules with putrescine.
p-Coumaroyl-feruloylputrescine: A conjugate of p-coumaric acid and ferulic acid with putrescine.
Uniqueness
Feruloylputrescine Hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to inhibit specific enzymes and its role in plant physiology also distinguish it from other similar compounds .
Properties
CAS No. |
1089311-70-5 |
|---|---|
Molecular Formula |
C₁₄H₂₁ClN₂O₃ |
Molecular Weight |
300.78 |
Synonyms |
N-Feruloylputrescine Hydrochloride; NSC 602818 Hydrochloride; Subaphylline Hydrochloride; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)
